molecular formula C15H22N4O B2987804 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea CAS No. 1797587-96-2

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea

Cat. No. B2987804
CAS RN: 1797587-96-2
M. Wt: 274.368
InChI Key: PGGWSMFYDLUVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea, also known as PPU, is a synthetic compound that has been extensively studied in the field of scientific research. PPU has been found to have potential applications in various fields, including cancer research, neurobiology, and immunology.

Scientific Research Applications

Lithiation of Pyridine Derivatives

One study explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds, demonstrating how dilithium reagents obtained from this process react with various electrophiles to yield substituted derivatives. This process is crucial in the synthesis of compounds related to your query (Smith et al., 2013).

Association with 2-amino-1,8-naphthyridines

Another study investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines, highlighting the impact of substituents on complex formation. This research provides insights into the molecular interactions and structure of related compounds (Ośmiałowski et al., 2013).

Arylation of N-Carboxamido Proline Ester Enolates

Research on pyrrolidine-2-carboxylate esters and their conversion to N'-aryl urea derivatives revealed the formation of bicyclic α-aryl hydantoin derivatives. This study is relevant for understanding the chemical transformations and potential applications of pyrrolidine-based compounds (Maury & Clayden, 2015).

Unfolding of Heterocyclic Ureas

A study on heterocyclic ureas described their conformational studies and unfolding to form multiply hydrogen-bonded complexes. This research contributes to understanding the structural dynamics and potential applications of such molecules (Corbin et al., 2001).

Tautomerism in Ureido-Pyrimidine

Research on Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine and its derivatives explored their conformational equilibrium and tautomerism, providing insights into the molecular sensing capabilities based on tautomerism control (Kwiatkowski et al., 2019).

Structure-Activity Relationships in Kinase Inhibition

The compound 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) was studied for its inhibitory activity against p38alpha MAP kinase. This research is significant for understanding the molecular interactions and potential therapeutic applications of related compounds (Regan et al., 2003).

Substituent Effects on Hydrogen Bonding

Research on pyrid-2-yl ureas examined the effects of substituents on intramolecular hydrogen bonding and cytosine complexation. This study provides valuable information on the molecular interactions and structural implications of these compounds (Chien et al., 2004).

properties

IUPAC Name

1-tert-butyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-15(2,3)18-14(20)17-9-5-10-19-11-7-12-6-4-8-16-13(12)19/h4,6-8,11H,5,9-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGWSMFYDLUVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea

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